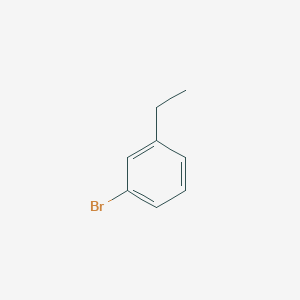

1-Bromo-3-ethylbenzene

Overview

Description

Preparation Methods

1-Bromo-3-ethylbenzene can be synthesized through various methods. One common method involves the bromination of ethylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine cation acts as the electrophile . Industrial production methods typically involve similar bromination reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom in 1-bromo-3-ethylbenzene undergoes nucleophilic substitution under specific conditions. This reaction is facilitated by the electron-withdrawing nature of bromine, which activates the aromatic ring toward nucleophilic attack.

Example Reaction :

| Reaction Component | Details | Source |

|---|---|---|

| Catalyst | Cu₂O | |

| Temperature | 200°C | |

| Yield | 60-75% (varies with substituent) |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, leveraging the bromine atom as a leaving group.

Suzuki-Miyaura Coupling

-

Conditions : Tetrakis(triphenylphosphine)palladium(0) catalyst, aqueous base (e.g., Na₂CO₃), and mild heating (60–80°C) .

-

Applications : Synthesis of biaryl structures for pharmaceuticals.

Grignard Reactions

The bromine atom reacts with Grignard reagents to form alkylated products:

-

Conditions : Anhydrous ether or THF, room temperature.

Oxidation of the Ethyl Group

The ethyl substituent can be oxidized to a carboxylic acid under strong oxidizing conditions:

-

Conditions : Acidic potassium permanganate, reflux.

-

Product : 3-Bromobenzoic acid.

Reduction of the Aromatic Ring

Catalytic hydrogenation reduces the benzene ring to a cyclohexane derivative:

Electrophilic Substitution

Despite bromine’s deactivating effect, the ethyl group directs electrophiles to the meta position relative to itself.

Nitration Example :

Thermodynamic and Kinetic Data

| Reaction Type | ΔH (kJ/mol) | Conditions | Source |

|---|---|---|---|

| Isomerization | -0.59 ± 0.021 | Gas phase, 349 K | |

| Bromine substitution | -1.20 ± 0.33 | AlCl₃ catalysis, 120–150°C |

Mechanistic Insights

Scientific Research Applications

Synthetic Intermediate

1-Bromo-3-ethylbenzene serves as a crucial building block in the synthesis of various organic compounds. It is particularly valued for its ability to introduce bromine and ethyl functional groups into molecular structures, facilitating further chemical transformations.

Applications in Pharmaceutical Chemistry

- Synthesis of Benzodiazepine Derivatives :

- Antimicrobial Agents :

Material Science Applications

This compound is also utilized in the field of materials science for the synthesis of polymeric materials and coatings.

Polymer Synthesis

- It can be incorporated into polymer backbones to enhance properties such as thermal stability and mechanical strength. The introduction of bromine allows for further functionalization through cross-linking or radical polymerization techniques.

Case Study 1: Synthesis of Antihypertensive Agents

In a study published in a peer-reviewed journal, researchers synthesized a series of benzo[1,4]diazepin derivatives using this compound as a starting material. The resulting compounds were tested for their efficacy in reducing blood pressure in animal models, demonstrating significant promise for future antihypertensive medications .

Case Study 2: Development of Antimicrobial Compounds

Another research initiative focused on modifying this compound to create new antimicrobial agents. The study revealed that certain derivatives exhibited activity against resistant strains of bacteria, highlighting the compound's potential in pharmaceutical applications .

Mechanism of Action

The primary mechanism of action for 1-Bromo-3-ethylbenzene involves electrophilic aromatic substitution. In this reaction, the bromine cation forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then loses a proton to yield the substituted benzene ring . This mechanism is crucial for understanding the reactivity and behavior of this compound in various chemical reactions .

Comparison with Similar Compounds

1-Bromo-3-ethylbenzene can be compared with other similar compounds such as:

Bromobenzene: Similar in structure but lacks the ethyl group.

1-Bromo-2-ethylbenzene: Another isomer with the bromine atom in the ortho position relative to the ethyl group.

1-Bromo-4-ethylbenzene: The para isomer, which also has different reactivity and applications compared to this compound.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

1-Bromo-3-ethylbenzene (CAS: 2725-82-8) is an organic compound categorized as a brominated aromatic hydrocarbon. Its molecular formula is , and it exhibits various biological activities that are of interest in both pharmacological and environmental contexts. This article explores the biological activity of this compound, focusing on its potential effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C8H9Br |

| Molecular Weight | 185.064 g/mol |

| Boiling Point | 204.6 °C |

| Density | 1.3 g/cm³ |

| Flash Point | 71.2 °C |

Mechanisms of Biological Activity

This compound's biological activity can be attributed to its structural properties, which allow it to interact with various biological targets:

- Cell Signaling Pathways : Research indicates that brominated compounds can influence cell signaling pathways, including those involved in inflammation and cancer progression. For instance, the compound may modulate the NF-κB pathway, which is critical in immune response and cell survival .

- Neurotransmitter Receptors : There is evidence suggesting that this compound interacts with neurotransmitter receptors, potentially affecting neuronal signaling and behavior .

Toxicological Profile

The toxicological profile of this compound indicates several health risks associated with exposure:

- Irritation : It is known to cause skin and eye irritation upon contact. Inhalation may lead to respiratory tract irritation .

- Potential Carcinogenicity : Although not classified as a carcinogen by major health organizations like IARC or NTP, the long-term effects of exposure remain uncertain and warrant further investigation .

Case Study 1: Neurotoxic Effects

A study explored the neurotoxic effects of various brominated compounds, including this compound. The findings suggested that exposure could lead to alterations in neurotransmitter levels, particularly affecting dopamine pathways in animal models . This raises concerns about its potential impact on neurological health.

Case Study 2: Environmental Impact

Research examining the environmental persistence of brominated compounds found that this compound can accumulate in aquatic systems, leading to bioaccumulation in fish species. This accumulation poses risks not only to aquatic life but also to humans consuming contaminated fish .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Modulates immune response via NF-κB pathway |

| Neuroactive | Affects neurotransmitter receptor signaling |

| Toxicity | Causes skin/eye irritation; potential neurotoxicity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Bromo-3-ethylbenzene?

- Answer : this compound is typically synthesized via bromination of 3-ethylbenzene derivatives. A common method involves treating 3-ethylbenzene with brominating agents like N-bromosuccinimide (NBS) under radical initiation or using Lewis acids (e.g., FeBr₃) to direct electrophilic substitution . Alternative routes may employ halogen exchange reactions or direct bromination of ethylbenzene derivatives under controlled conditions. Reaction optimization should prioritize minimizing polybromination byproducts through temperature control (0–25°C) and stoichiometric monitoring.

Q. How is this compound characterized using spectroscopic methods?

- Answer : Key characterization techniques include:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons appear as doublets or triplets (δ 6.8–7.5 ppm), with ethyl group signals at δ 1.2–1.4 ppm (triplet, CH₃) and δ 2.5–2.7 ppm (quartet, CH₂) .

- ¹³C NMR : Aromatic carbons resonate at δ 120–140 ppm, with the ethyl carbons at δ 15–25 ppm (CH₃) and δ 30–40 ppm (CH₂).

- Mass Spectrometry (MS) : A molecular ion peak at m/z 184/186 (Br isotope pattern) confirms the molecular formula C₈H₉Br .

- IR Spectroscopy : C-Br stretch at ~550–650 cm⁻¹ and aromatic C-H stretches near 3000–3100 cm⁻¹ .

Q. What safety precautions are necessary when handling this compound?

- Answer : The compound is a skin, eye, and respiratory irritant (Risk Phrase R36/37/38) . Key precautions:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use in a fume hood to avoid inhalation.

- Storage : Keep in a cool, dry place away from oxidizers and bases. Store in amber glass bottles under inert gas to prevent decomposition.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as halogenated waste .

Q. What are the typical reactions involving this compound in organic synthesis?

- Answer : The bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) for aryl-aryl bond formation. The ethyl group may participate in Friedel-Crafts alkylation or act as a directing group in electrophilic substitutions. Example applications:

- Suzuki Coupling : With aryl boronic acids to synthesize biaryls.

- Nucleophilic Substitution : Replacement of Br with amines or thiols under basic conditions .

Advanced Research Questions

Q. How does the electronic influence of substituents affect the reactivity of this compound in electrophilic substitution reactions?

- Answer : The ethyl group is an electron-donating group (EDG) via hyperconjugation, directing electrophiles to the meta position relative to itself. However, the bromine atom, an electron-withdrawing group (EWG), competes by deactivating the ring and directing ortho/para attack. This dual influence creates regioselectivity challenges, requiring computational modeling (e.g., DFT) or kinetic studies to predict dominant pathways .

Q. What strategies optimize the use of this compound in cross-coupling reactions like Suzuki-Miyaura?

- Answer : Optimization parameters:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced activity.

- Solvent System : Use polar aprotic solvents (e.g., DMF, THF) with aqueous bases (K₂CO₃, NaOAc).

- Temperature : 80–100°C for 12–24 hours under inert atmosphere.

- Additives : Include ligands like XPhos to stabilize the catalytic cycle and reduce homocoupling .

Q. How can regioselectivity challenges be addressed when using this compound in multi-step syntheses?

- Answer : Competing directing effects (ethyl vs. bromine) require strategic blocking or sequential functionalization. For example:

- Protection/Deprotection : Temporarily block the ethyl group’s influence using silyl ethers.

- Orthogonal Reactivity : Exploit the bromine’s leaving-group capability early in the synthesis, followed by ethyl-directed reactions.

- Computational Screening : Use molecular docking or Hammett parameters to predict substitution patterns .

Properties

IUPAC Name |

1-bromo-3-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFJYAZQMFCUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181706 | |

| Record name | Benzene, 1-bromo-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2725-82-8 | |

| Record name | 1-Bromo-3-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2725-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002725828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-ethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.